molecular formula C12H16ClNO2 B13483827 Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No.: B13483827
M. Wt: 241.71 g/mol
InChI Key: DZGMCACWDVHALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the condensation of an aldehyde with an amine, followed by cyclization. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinolones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is unique due to its specific functional groups, which enhance its solubility and reactivity. These features make it particularly useful in various synthetic and research applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;/h3-6,11,13H,2,7-8H2,1H3;1H

InChI Key

DZGMCACWDVHALB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CC=CC=C12.Cl

Origin of Product

United States

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